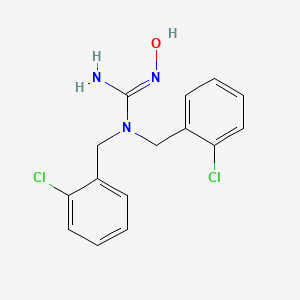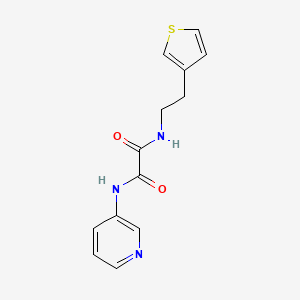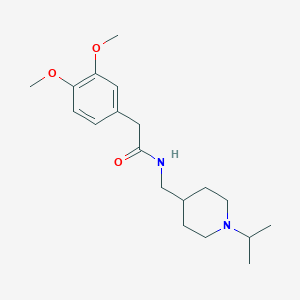![molecular formula C22H13ClF3NO B2843184 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-84-3](/img/structure/B2843184.png)
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 4-Chloro-3-trifluoromethyl-2-phenoxyquinoline, is a synthetic compound with potential applications in scientific research. It has a molecular weight of 308.45 g/mol and a melting point of 113°C. It is a yellow crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). This compound has several interesting properties that make it useful in laboratory experiments.
Scientific Research Applications
Structural and Optical Properties of Quinoline Derivatives
Quinoline derivatives exhibit significant structural and optical properties that are crucial for applications in thin-film fabrication and optoelectronic devices. The study by Zeyada, El-Nahass, and El-Shabaan (2016) focuses on the properties of quinoline derivatives when transformed into thin films. Their research demonstrates the nanocrystalline dispersion in an amorphous matrix upon thermal deposition, maintaining the chemical bonds integrity as evidenced by FTIR spectral measurements. The optical properties, including absorption parameters and electron transition types, were comprehensively analyzed, suggesting the potential use of these materials in photovoltaic devices and electronic displays (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and NLO Analyses
Another study delves into the DFT and TD-DFT/PCM calculations to characterize the molecular structure, spectroscopic properties, and nonlinear optical (NLO) analyses of quinoline dyes. The work by Wazzan, Al-Qurashi, and Faidallah (2016) highlights the importance of quinoline derivatives in biological potentials and corrosion inhibition, owing to their optimized structural parameters and NLO properties. Such insights are pivotal for developing new materials with enhanced optical and electronic functionalities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties and Device Applications
The photovoltaic properties of quinoline derivatives are explored by Zeyada, El-Nahass, and El-Shabaan (2016), where they demonstrate the application of these materials in organic–inorganic photodiode fabrication. Their study reveals the enhanced photovoltaic properties and diode parameters under illumination, showcasing the potential of quinoline derivatives in improving the efficiency and performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antifungal Activities
The synthesis of new quinoline derivatives with potential antibacterial and antifungal activities is reported by Kategaonkar et al. (2010). Their work provides a foundation for the development of novel antimicrobial agents, opening new avenues for pharmaceutical applications and drug development (Kategaonkar et al., 2010).
properties
IUPAC Name |
2-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALLYPNYCDNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)
![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)
![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)

